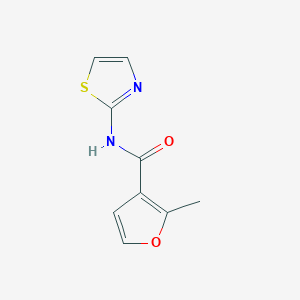

2-methyl-N-1,3-thiazol-2-yl-3-furamide

Description

Properties

IUPAC Name |

2-methyl-N-(1,3-thiazol-2-yl)furan-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c1-6-7(2-4-13-6)8(12)11-9-10-3-5-14-9/h2-5H,1H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSXADIVCRLCMQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules.

Mode of Action

Thiazole compounds are known to interact with various targets in the body, leading to different physiological responses. For example, some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks.

Biochemical Pathways

Thiazole compounds have been found to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems.

Pharmacokinetics

Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes.

Biochemical Analysis

Biochemical Properties

It is known that thiazole derivatives, to which this compound belongs, can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. These effects suggest that 2-methyl-N-1,3-thiazol-2-yl-3-furamide could potentially influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not yet fully known. It is known that thiazole derivatives can have long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not yet fully known. It is known that thiazole derivatives can have various effects at different dosages, including threshold effects and toxic or adverse effects at high doses.

Metabolic Pathways

The metabolic pathways that this compound is involved in are not yet fully known. It is known that thiazole derivatives can interact with various enzymes or cofactors and can have effects on metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not yet fully known. It is known that thiazole derivatives can interact with various transporters or binding proteins and can have effects on their localization or accumulation.

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not yet fully known. It is known that thiazole derivatives can be directed to specific compartments or organelles through various targeting signals or post-translational modifications.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

2-Methyl-N-1,3-thiazol-2-yl-3-furamide serves as a crucial building block in the synthesis of more complex organic compounds. Its unique thiazole and furan moieties allow for the formation of various derivatives that can be tailored for specific chemical properties or biological activities.

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain thiazole-containing compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that derivatives can induce apoptosis in cancer cells, with some compounds showing IC50 values in the micromolar range against various cancer cell lines . The structure-activity relationship (SAR) analysis suggests that modifications on the thiazole ring can enhance anticancer efficacy.

Medicinal Chemistry

Drug Development

Due to its promising biological activities, this compound is being explored as a lead compound in drug development. Its derivatives are being synthesized and tested for their potential therapeutic effects against diseases such as cancer and infections caused by resistant bacteria .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound. A series of 2-methyl-3-furamides were synthesized and evaluated for their ability to inhibit inflammatory pathways, suggesting that they could serve as templates for developing new anti-inflammatory drugs .

Industrial Applications

Material Science

In addition to its biological applications, this compound is utilized in material science. It is employed in the development of new materials with specific chemical properties, including catalysts and polymers .

Data Tables

| Application Area | Specific Uses | Examples/Results |

|---|---|---|

| Chemical Synthesis | Building block for complex molecules | Used in synthesizing derivatives with enhanced properties |

| Biological Activity | Antimicrobial agents | Effective against bacterial strains |

| Anticancer agents | Induces apoptosis in cancer cells | |

| Anti-inflammatory agents | Inhibits inflammatory pathways | |

| Medicinal Chemistry | Drug development | Lead compound for antibiotics and anticancer drugs |

| Industrial Applications | Material science | Development of catalysts and polymers |

Case Studies

-

Anticancer Activity Study

A study conducted on a series of thiazole derivatives derived from this compound demonstrated significant cytotoxicity against multiple cancer cell lines. The study utilized MTT assays to assess cell viability and identified key structural features that contributed to enhanced activity. -

Anti-inflammatory Research

Another research project focused on synthesizing novel 2-methyl-3-furamides and evaluating their anti-inflammatory effects using animal models. The results indicated a marked reduction in inflammatory markers, supporting the potential use of these compounds in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical profiles of 2-methyl-N-1,3-thiazol-2-yl-3-furamide are contextualized below against structurally related compounds, emphasizing substituent effects and scaffold variations.

Table 1: Key Structural and Functional Comparisons

Structural and Functional Analysis

Thiazole vs. Thiadiazole Scaffolds :

- The thiazole ring in this compound provides a rigid, planar structure conducive to intercalation or enzyme binding. In contrast, 1,3,4-thiadiazole derivatives (e.g., from ) feature an additional nitrogen atom, enhancing electron density and enabling diverse interactions (e.g., hydrogen bonding) with microbial targets .

Furamide vs. Benzamide Linkages :

- The methyl-furamide group in the target compound increases lipophilicity compared to the benzamide moiety in 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide . This difference may enhance membrane permeability in cancer cells but reduce solubility in aqueous environments.

Substituent Effects: In N-(5-R-benzyl-1,3-thiazol-2-yl)-2,5-dimethyl-3-furamides, electron-withdrawing groups (e.g., -NO₂, -Cl) at the benzyl position significantly boost anticancer activity, likely by stabilizing charge-transfer interactions with DNA or enzymes .

Activity Spectrum :

- While this compound is specialized for anticancer applications, structurally related thiazole-benzamide compounds exhibit broader anti-inflammatory effects, underscoring the role of the carbonyl-linked aromatic group in target selectivity .

Q & A

Q. Q1. What are the standard synthetic routes for preparing 2-methyl-N-1,3-thiazol-2-yl-3-furamide, and how is purity validated?

Methodological Answer: The synthesis typically involves coupling 2-methyl-3-furoic acid derivatives with 2-aminothiazole precursors. For example, a two-step protocol may include:

Activation of the carboxylic acid : Use coupling agents like EDCI/HOBt in anhydrous DMF to form an active ester intermediate.

Nucleophilic substitution : React the activated intermediate with 2-aminothiazole under inert conditions (e.g., nitrogen atmosphere) at 60–80°C for 6–12 hours .

Purity Validation :

- Thin-layer chromatography (TLC) with silica gel F254 plates (e.g., Merck) in solvent systems like ethyl acetate/hexane (1:1) to monitor reaction progress.

- NMR spectroscopy : Confirm structure via <sup>1</sup>H and <sup>13</sup>C NMR in DMSO-d6, analyzing key signals (e.g., thiazole C-H at δ 7.2–7.5 ppm, furan protons at δ 6.3–6.8 ppm) .

Structural Elucidation Challenges

Q. Q2. How do researchers resolve ambiguities in spectral data for this compound, such as overlapping NMR signals?

Methodological Answer:

- High-resolution NMR : Use a 400 MHz or higher spectrometer with deuterated solvents to enhance signal separation. For example, DEPT-135 and 2D COSY/HMQC experiments differentiate furan and thiazole proton environments .

- Mass spectrometry : Confirm molecular weight via ESI-MS or HRMS, ensuring the [M+H]<sup>+</sup> peak matches the theoretical mass (e.g., C9H9N2O2S: 217.04 g/mol).

- X-ray crystallography (if applicable) : Single-crystal analysis using SHELXL or similar software provides unambiguous bond-length/angle validation .

Advanced: Reaction Optimization

Q. Q3. What experimental parameters are critical for optimizing the cyclization step in synthesizing thiazole-furamide hybrids?

Methodological Answer:

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance cyclization efficiency by stabilizing transition states. Evidence shows refluxing in acetonitrile for 1–3 minutes minimizes side products .

- Catalysts : Iodine and triethylamine promote sulfur elimination during cyclization, as observed in analogous thiadiazole syntheses .

- Temperature control : Maintain 80–100°C to accelerate ring closure while avoiding decomposition (monitored via TLC).

Biological Activity Assays

Q. Q4. How should researchers design assays to evaluate the antimicrobial potential of this compound?

Methodological Answer:

- Strain selection : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, using standard MIC/MBC protocols.

- Dose-response curves : Prepare serial dilutions (1–128 µg/mL) in Mueller-Hinton broth, incubating for 18–24 hours at 37°C.

- Controls : Include ciprofloxacin as a positive control and DMSO as a solvent control.

- Cytotoxicity screening : Use MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .

Data Contradiction Analysis

Q. Q5. How can conflicting reports on the compound’s bioactivity be systematically addressed?

Methodological Answer:

Reproduce experiments : Validate under identical conditions (solvent, temperature, assay protocols).

Analytical cross-checks : Re-analyze batch purity via HPLC (C18 column, acetonitrile/water gradient) to rule out impurity-driven artifacts.

Structural confirmation : Compare spectral data with published reference compounds to ensure consistency .

Meta-analysis : Review pH-dependent activity variations, as seen in related thiadiazole derivatives where bioactivity shifts at pH 5–7 .

Computational Modeling

Q. Q6. What strategies are effective in modeling the compound’s interaction with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., bacterial dihydrofolate reductase). Parameterize force fields for sulfur and heterocyclic atoms.

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability, analyzing RMSD and hydrogen-bond persistence.

- SAR studies : Modify substituents (e.g., methyl groups on furan) and correlate with docking scores to identify pharmacophores .

Stability and Storage

Q. Q7. What conditions prevent degradation of this compound during storage?

Methodological Answer:

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation.

- Moisture control : Use desiccants (silica gel) in sealed containers.

- Long-term stability : Monitor via periodic HPLC analysis; degradation products (e.g., hydrolyzed amide bonds) appear as new peaks at Rt 3–5 minutes .

Scaling-Up Synthesis

Q. Q8. What challenges arise when scaling up synthesis, and how are they mitigated?

Methodological Answer:

- Exothermic reactions : Use jacketed reactors with controlled cooling (0–5°C) during coupling steps.

- Solvent volume : Optimize for minimal DMF usage to simplify purification (e.g., switch to THF for larger batches).

- Purification : Replace column chromatography with recrystallization (ethanol/water) for cost-effective scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.